molecular formula C28H28O2 B1145962 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione CAS No. 148808-97-3

3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione

Cat. No. B1145962
M. Wt: 396.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • The compound has been synthesized through a variety of methods. For example, Kündig et al. (2005) reported the isolation and asymmetric reduction of tetrahydronaphthalene-1,4-dione, a related compound, which could be a potential precursor in the synthesis of 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione (Kündig et al., 2005).

Molecular Structure Analysis

  • The molecular structure of related compounds has been analyzed through various techniques. Lam et al. (2003) investigated the dipole moments and molecular structures of similar naphthalene derivatives, providing insights that could be relevant to understanding the structure of 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione (Lam et al., 2003).

Chemical Reactions and Properties

  • The compound's potential for chemical reactions and its properties can be inferred from similar substances. For instance, Trilleras et al. (2008) studied the hydrogen-bonded structures of tert-butyl-1-phenyl-tetrahydro-1H-pyrazolo pyridine derivatives, which may share some chemical properties with 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione (Trilleras et al., 2008).

Physical Properties Analysis

  • The physical properties of 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione can be compared with those of related compounds. Research by Zhao et al. (2015) on a similar compound, 4-tert-butyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, could provide insights into its physical characteristics (Zhao et al., 2015).

Chemical Properties Analysis

  • The chemical properties of 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione can be inferred from studies on similar compounds. For example, research by Chechulina et al. (2023) on tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate provides valuable insights into its potential reactivity and chemical behavior (Chechulina et al., 2023).

Scientific Research Applications

  • Octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propionate

    • Application: Used as a polymer stabilizer .
    • Method: The compound is added to polymers during the extrusion and molding process to prevent degradation .
    • Results: The compound is significantly less volatile than simpler phenolic antioxidants, making it more suitable for stabilizing plastics .
  • Stearyl 3- (3,5-Di-tert-butyl-4-hydroxyphenyl)propionate

    • Application: Used as a pharmaceutical intermediate .
    • Method: The compound is synthesized and used in the preparation of other complex organic compounds .
    • Results: The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

    • Application: Used in the synthesis of biodegradable polyazomethine hydrogels .
    • Method: The compound is reacted with melamine via an oxidative polymerization reaction .
    • Results: The resulting hydrogels have potential applications in drug delivery and tissue engineering .
  • 3,5-Di-tert-butyl-4-hydroxyacetophenone

    • Application: This compound is used in the synthesis of various organic compounds .
    • Method: The compound is synthesized and used in the preparation of other complex organic compounds .
    • Results: The derivatives of this compound possess various chemical properties .
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid

    • Application: Used in the synthesis of antistress agents .
    • Method: The compound is synthesized and used in the preparation of antistress agents .
    • Results: The resulting agents have potential applications in stress management .
  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

    • Application: Used as a stabilizer in the production of plastics .
    • Method: The compound is added to plastics during the extrusion and molding process to prevent degradation .
    • Results: The compound is significantly less volatile than simpler phenolic antioxidants, making it more suitable for stabilizing plastics .
  • Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]

    • Application: This compound is used in the synthesis of various organic compounds .
    • Method: The compound is synthesized and used in the preparation of other complex organic compounds .
    • Results: The derivatives of this compound possess various chemical properties .
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid

    • Application: Used in the synthesis of antistress agents .
    • Method: The compound is synthesized and used in the preparation of antistress agents .
    • Results: The resulting agents have potential applications in stress management .
  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

    • Application: Used as a stabilizer in the production of plastics .
    • Method: The compound is added to plastics during the extrusion and molding process to prevent degradation .
    • Results: The compound is significantly less volatile than simpler phenolic antioxidants, making it more suitable for stabilizing plastics .

Safety And Hazards

“3,5-Di-tert-butyl-4-hydroxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

(4Z)-2-tert-butyl-4-(3-tert-butyl-4-oxonaphthalen-1-ylidene)naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O2/c1-27(2,3)23-15-21(17-11-7-9-13-19(17)25(23)29)22-16-24(28(4,5)6)26(30)20-14-10-8-12-18(20)22/h7-16H,1-6H3/b22-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCVAKHNDNQNSA-DQRAZIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C=C(C(=O)C3=CC=CC=C32)C(C)(C)C)C4=CC=CC=C4C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C/C(=C/2\C=C(C(=O)C3=CC=CC=C32)C(C)(C)C)/C4=CC=CC=C4C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione

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